molecular formula C19H25N5O5S B6620819 N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide

N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide

Cat. No.: B6620819
M. Wt: 435.5 g/mol
InChI Key: BIASANMISICVOS-UHFFFAOYSA-N
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Description

N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide is a synthetic compound characterized by its intricate chemical structure

Properties

IUPAC Name

N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S/c1-13-10-14(2)24(22-13)12-18(25)20-21-19(26)15-6-7-16(29-3)17(11-15)30(27,28)23-8-4-5-9-23/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIASANMISICVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NNC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide typically involves multi-step reactions. The starting materials include 3,5-dimethylpyrazole and 4-methoxybenzohydrazide. The intermediate compounds are prepared through acylation and sulfonylation reactions, followed by the final coupling step under specific conditions.

Industrial production methods: Industrial production of this compound may involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of reactions: N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions: Common reagents for these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reactions are typically conducted in solvents like dichloromethane or ethanol under controlled temperature and pH conditions.

Major products formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield an oxidized derivative, while substitution reactions could result in modified pyrazole or benzohydrazide moieties.

Scientific Research Applications

N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide has a wide range of applications in scientific research:

  • Chemistry: It is used as a precursor or intermediate in the synthesis of complex organic compounds.

  • Biology: This compound can serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

  • Industry: It may be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide exerts its effects involves interactions with molecular targets, including enzymes and receptors. The compound's structure allows it to bind to active sites or allosteric sites, modulating the activity of these proteins. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide is unique compared to similar compounds due to its specific structural features, such as the presence of both pyrazole and benzohydrazide moieties. Similar compounds might include:

  • N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-3-sulfonylbenzohydrazide

  • N'-[2-(pyrazol-1-yl)acetyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzohydrazide

  • N'-[2-(3,5-dimethylpyrazol-1-yl)acetyl]-4-methoxybenzohydrazide

These compounds share some structural similarities but differ in the functional groups or substituents attached, which can result in variations in their reactivity, mechanism of action, and applications. This structural diversity allows researchers to explore a wide range of chemical and biological activities, making this compound a valuable compound in scientific research.

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